N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide
Description
N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrrole ring, and a benzoyl group
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C21H26N2O2/c1-15-8-10-16(11-9-15)21(25)19-13-12-18(23(19)2)14-20(24)22-17-6-4-3-5-7-17/h8-13,17H,3-7,14H2,1-2H3,(H,22,24) |
InChI Key |
YXFLXMISLPHCSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include lutidine and TBTU as coupling reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key functional proteins involved in the process . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and pyrrole-containing compounds, such as:
- N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- N-cyclohexyl-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
N-cyclohexyl-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
